Cyclohexyldiphenylphosphine

Catalog No.
S1893047
CAS No.
6372-42-5
M.F
C18H21P
M. Wt
268.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyldiphenylphosphine

CAS Number

6372-42-5

Product Name

Cyclohexyldiphenylphosphine

IUPAC Name

cyclohexyl(diphenyl)phosphane

Molecular Formula

C18H21P

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

ZXKWUYWWVSKKQZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Cyclohexyldiphenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclohexyldiphenylphosphine (CyPPh2) is a monodentate tertiary mixed alkyl/aryl phosphine ligand widely utilized in transition metal catalysis, including palladium-catalyzed cross-couplings and rhodium-catalyzed hydroformylation . Structurally featuring one cyclohexyl and two phenyl groups, it acts as a critical bridge between purely aryl and purely alkyl phosphines . For procurement and process chemistry, CyPPh2 is valued for its specific balance of σ-donating ability and steric bulk. It offers enhanced catalytic stabilization and electron density compared to standard triphenylphosphine, without introducing the extreme air-sensitivity and handling complexities associated with fully alkylated analogs like tricyclohexylphosphine .

Substituting Cyclohexyldiphenylphosphine with its closest commercial analogs, Triphenylphosphine (PPh3) or Tricyclohexylphosphine (PCy3), fundamentally alters the catalytic cycle and process economics . Replacing CyPPh2 with the cheaper PPh3 often results in premature catalyst decomposition and incomplete conversion due to insufficient electron donation and lower steric bulk. Conversely, substituting with PCy3 introduces severe steric hindrance that can inhibit oxidative addition in sterically demanding substrates [1]. Furthermore, PCy3 substitution escalates manufacturing costs due to its extreme air-sensitivity, which necessitates strict glovebox handling or the procurement of expensive, pre-formulated tetrafluoroborate salts to maintain stability on the bench .

Steric Optimization via Tolman Cone Angle

Crystallographic and computational models establish the Tolman cone angle of Cyclohexyldiphenylphosphine at 151°–153° [1]. This provides a critical intermediate steric environment compared to the smaller Triphenylphosphine (145°) and the highly bulky Tricyclohexylphosphine (170°) [1]. This specific steric profile is essential for balancing the rates of oxidative addition and reductive elimination in cross-coupling cycles.

Evidence DimensionTolman Cone Angle (θ)
Target Compound Data151° - 153°
Comparator Or BaselinePPh3 (145°) and PCy3 (170°)
Quantified Difference6-8° larger than PPh3; 17-19° smaller than PCy3
ConditionsCrystallographic determination / Corey-Pauling-Koltun (CPK) models

Allows process chemists to fine-tune steric crowding around the metal center, preventing the catalytic stalling often seen with the overly bulky PCy3.

Ligand Binding Energy and Electronic Parameter

The substitution of one phenyl ring in PPh3 with a cyclohexyl group significantly increases the electron density at the phosphorus center. Experimental binding energy studies on ligated clusters demonstrate a strict affinity order: PPh3 < CyPPh2 < PCy2Ph < PCy3 [1]. This intermediate basicity ensures that CyPPh2 coordinates more strongly than PPh3, reducing catalyst leaching and degradation, while remaining labile enough to allow substrate coordination, unlike the rigidly bound PCy3 [1].

Evidence DimensionRelative Ligand Binding Energy / Basicity
Target Compound DataIntermediate binding affinity
Comparator Or BaselinePPh3 (Weaker binding) / PCy3 (Stronger/rigid binding)
Quantified DifferenceBinding strength strictly follows PPh3 < CyPPh2 < PCy3
ConditionsESI-MS and collision-induced dissociation (CID) on ligated clusters

Ensures prolonged catalyst lifetime in continuous or high-temperature processes without permanently poisoning the active metal sites.

Processability and Air-Stability in Scale-Up

From a manufacturing and handling perspective, Cyclohexyldiphenylphosphine offers a distinct advantage over fully alkylated phosphines. While Tricyclohexylphosphine (PCy3) is highly air-sensitive and often pyrophoric—requiring glovebox handling or conversion to a phosphonium borate/tetrafluoroborate salt for bench stability—CyPPh2 is a stable solid (melting point 58–62 °C) that can be routinely handled using standard Schlenk line techniques [1].

Evidence DimensionOperational Handling Requirements
Target Compound DataStandard Schlenk line compatibility (Solid, mp 58–62 °C)
Comparator Or BaselinePCy3 (Glovebox required or specialized salt formulation)
Quantified DifferenceElimination of glovebox dependency for routine catalyst preparation
ConditionsBulk material handling and storage

Significantly reduces procurement complexity and overhead costs associated with specialized inert-atmosphere manufacturing environments.

Regioselectivity Control in Hydroformylation

In the rhodium-catalyzed hydroformylation of propene, the choice of phosphine ligand directly dictates the normal-to-iso (n/i) aldehyde ratio. Kinetic modeling demonstrates that substituting the standard Triphenylphosphine (TPP) with Cyclohexyldiphenylphosphine (CHDPP) alters the conversion rates and the n/i product distribution [1]. The hydroformylation rate and selectivity are highly sensitive to the CHDPP concentration, allowing precise tuning of the n/i ratio that is unachievable with TPP alone [1].

Evidence DimensionNormal/iso (n/i) ratio tunability
Target Compound DataHighly tunable n/i ratio based on ligand concentration
Comparator Or BaselineRh/TPP (Standard baseline selectivity)
Quantified DifferenceDistinct kinetic profile and variable n/i ratio response to ligand loading
ConditionsPropene hydroformylation, 100 °C, 10 bar syngas

Enables industrial buyers to procure a ligand that specifically shifts the isomer distribution of aldehyde products to meet market demands.

Palladium-Catalyzed Suzuki and Negishi Cross-Couplings

Where PPh3 yields incomplete conversion and PCy3 causes over-reduction or steric stalling, CyPPh2 provides the ideal balance of electron donation and steric bulk for coupling sterically hindered or electronically deactivated aryl halides.

Rhodium-Catalyzed Hydroformylation of Alkenes

Ideal for industrial processes requiring specific normal-to-iso (n/i) aldehyde ratios, where CyPPh2 allows kinetic tuning of the product distribution beyond the capabilities of standard triphenylphosphine [1].

Pre-formed Pd(0) Catalyst Synthesis

For manufacturers producing pre-formed Pd(0)L2 complexes to avoid in situ generation, CyPPh2 serves as a stable, process-friendly ligand that avoids the handling hazards of pyrophoric trialkylphosphines while maintaining high catalytic activity [2].

Stereoselective Silaboration of Dienes

Used in conjunction with nickel catalysts for the highly stereoselective 1,4-silaboration of cyclic dienes, where specific steric constraints (cone angle ~152°) are required to control the regiochemistry of the addition[1].

XLogP3

4.9

Exact Mass

268.138087668 Da

Monoisotopic Mass

268.138087668 Da

Heavy Atom Count

19

UNII

6SW83V2X43

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (33.33%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6372-42-5

Wikipedia

Cyclohexyldiphenylphosphine

Dates

Last modified: 08-16-2023
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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